Glu-Ile-Leu-Asp-Val

Cell Adhesion Integrin Fibronectin

Glu-Ile-Leu-Asp-Val (EILDV) is the minimal active sequence of the fibronectin CS-1 region and a selective VLA-4 (α4β1) integrin ligand. Direct comparative studies demonstrate EILDV exhibits the highest antimetastatic potency among fibronectin-derived peptides, outperforming RGDS and YIGSR. Truncated analogs (ILDV, LDV) or PEGylated derivatives show reduced or absent activity. For VLA-4 functional studies and tumor metastasis research, only the full pentapeptide sequence ensures maximal biological efficacy. Procure the unmodified H-Glu-Ile-Leu-Asp-Val-OH form for reproducible results.

Molecular Formula C26H45N5O10
Molecular Weight 587.7 g/mol
Cat. No. B1337117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlu-Ile-Leu-Asp-Val
SynonymsCS-1 peptide, integrin-binding
EILDV peptide
Glu-Ile-Leu-Asp-Val
glutamyl-isoleucyl-leucyl-aspartyl-valine
Molecular FormulaC26H45N5O10
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C26H45N5O10/c1-7-14(6)21(31-22(36)15(27)8-9-18(32)33)25(39)29-16(10-12(2)3)23(37)28-17(11-19(34)35)24(38)30-20(13(4)5)26(40)41/h12-17,20-21H,7-11,27H2,1-6H3,(H,28,37)(H,29,39)(H,30,38)(H,31,36)(H,32,33)(H,34,35)(H,40,41)/t14-,15-,16-,17-,20-,21-/m0/s1
InChIKeyVPKCCODFKUZEMT-KZVLABISSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glu-Ile-Leu-Asp-Val (EILDV) Procurement Guide: Fibronectin-Derived Pentapeptide for Integrin-Mediated Research


Glu-Ile-Leu-Asp-Val (EILDV) is a pentapeptide derived from the type III connecting segment domain (IIICS) of fibronectin [1]. As the minimal active sequence of the CS-1 region, EILDV acts as a ligand for the VLA-4 (α4β1) integrin receptor [2], making it a critical tool for studying integrin-mediated cell adhesion, migration, and tumor metastasis mechanisms [1]. Its defined sequence specificity distinguishes it from the broader RGD-based integrin recognition paradigm and positions it as a selective molecular probe for VLA-4-dependent pathways [2].

Glu-Ile-Leu-Asp-Val Substitution Risks: Why Sequence Variants and In-Class Analogs Fail to Replicate Functional Specificity


Generic substitution of Glu-Ile-Leu-Asp-Val with related fibronectin-derived peptides, integrin-binding motifs, or truncated analogs is not functionally equivalent. The full pentapeptide sequence EILDV demonstrates a unique activity profile that cannot be replicated by shorter subpeptide analogs—ILDV retains only partial adhesion inhibition while LDV is completely inactive for cell adhesion [1]. Furthermore, stereochemical modifications at specific residues (Leu, Asp, or Val) reduce anti-adhesive activities, demonstrating that both sequence length and chirality are critical determinants of biological function [1]. Direct head-to-head comparisons reveal that EILDV exhibits the most potent antimetastatic effect among multiple synthetic fibronectin-related peptides tested, including Arg-Glu-Asp-Val and Tyr-Ile-Gly-Ser-Arg [2]. These data establish that EILDV cannot be substituted with alternative integrin-binding peptides without compromising functional outcomes.

Glu-Ile-Leu-Asp-Val Quantitative Differentiation: Head-to-Head Evidence Versus Truncated Analogs, D-Isomer Substitutions, and In-Class Integrin Peptides


Glu-Ile-Leu-Asp-Val Versus Truncated Subpeptide Analogs: Minimal Core Sequence Determination for Cell Adhesion Inhibition

Direct comparison of Glu-Ile-Leu-Asp-Val (EILDV) with its subpeptide analogs (ILDV, EILD, ILD, LDV) in B16-BL6 murine melanoma cell adhesion assays establishes that only the full pentapeptide and the ILDV tetrapeptide analog retain significant inhibitory activity against fibronectin-mediated adhesion [1]. The tripeptide LDV was completely inactive, demonstrating that sequence length is a non-negotiable determinant of function [1].

Cell Adhesion Integrin Fibronectin Peptide SAR

Glu-Ile-Leu-Asp-Val Versus D-Amino Acid Substituted Derivatives: Stereochemical Tolerance Profile for Anti-Adhesive Activity

Systematic D-amino acid scanning of EILDV revealed a position-dependent stereochemical tolerance profile [1]. Substitution of Glu or Ile with D-isomers retained full anti-adhesive activity equivalent to parent EILDV, whereas D-substitutions at Leu, Asp, or Val significantly reduced anti-adhesive activities [1]. All D-amino acid-containing derivatives inhibited metastasis to the same extent as EILDV in vivo, but with decreased specific activity [1].

D-Amino Acid Peptide Stability Stereochemistry Cell Adhesion

Glu-Ile-Leu-Asp-Val Versus In-Class Fibronectin-Derived Peptides: Superior Antimetastatic Potency in Experimental Metastasis Models

In a multi-peptide comparative study evaluating antimetastatic effects against experimental B16-BL6 melanoma metastasis, H-Glu-Ile-Leu-Asp-Val-NH2 exhibited the most potent inhibitory effect among all synthetic peptides tested [1]. Comparator peptides included H-Arg-Glu-Asp-Val-NH2 and H-Tyr-Ile-Gly-Ser-Arg-NH2, both of which are established integrin-binding motifs from different extracellular matrix domains [1].

Tumor Metastasis Antimetastatic Fibronectin Peptide In Vivo Efficacy

Glu-Ile-Leu-Asp-Val Cell Migration Inhibition: Different Minimal Core Requirements for Adhesion Versus Migration Activities

Comparative analysis of EILDV and its subpeptide analogs in B16-BL6 cell migration assays revealed that the minimal core sequences required for adhesion and migration differ [1]. While ILDV retained full migration-inhibitory activity equivalent to EILDV, the LDV tripeptide—which was completely inactive in adhesion assays—also showed migration-inhibitory activity as potent as EILDV [1]. In contrast, ILD did not inhibit cell migration at all [1].

Cell Migration Integrin Peptide SAR Metastasis

Glu-Ile-Leu-Asp-Val Cellular Outgrowth Suppression: Dose-Dependent Quantitative Effects in Bovine Inner Cell Mass Model

In a bovine inner cell mass outgrowth assay, EILDV produced dose-dependent suppression of cellular outgrowth area [1]. At 0.5 mg/mL, EILDV suppressed outgrowth area overall (P < 0.10), and at 1.0 mg/mL, EILDV significantly reduced outgrowth area after 72 hours of culture (P < 0.05) compared to untreated controls [1].

Cellular Outgrowth Integrin Developmental Biology Dose-Response

Glu-Ile-Leu-Asp-Val PEGylation Effects: In Vitro Activity Reduction with PEG Hybrid Formation

Direct comparison between unmodified Glu-Ile-Leu-Asp-Val and its PEG hybrid demonstrated that PEGylation reduces in vitro bioactivity [1]. The anti-adhesive and anti-migrative effects of synthetic fibronectin-related peptides were superior to those of their PEG hybrids [1]. However, in vivo, a mixture of PEG hybrids containing Glu-Ile-Leu-Asp-Val, Arg-Glu-Asp-Val, and Tyr-Ile-Gly-Ser-Arg dramatically inhibited tumor metastasis [1].

PEGylation Peptide Conjugate Bioactivity Drug Delivery

Glu-Ile-Leu-Asp-Val Application Scenarios: Evidence-Driven Selection for Integrin Research and Antimetastatic Studies


VLA-4 Integrin (α4β1) Ligand Binding and Competitive Inhibition Assays

Glu-Ile-Leu-Asp-Val serves as a selective VLA-4 ligand for competitive binding and functional inhibition studies [1]. Based on direct comparative evidence, EILDV provides the highest antimetastatic potency among fibronectin-derived peptides [2]. For VLA-4 functional studies, unmodified EILDV should be used rather than PEGylated derivatives, as PEGylation reduces in vitro anti-adhesive and anti-migrative activity [2].

Structure-Activity Relationship (SAR) Studies of Integrin-Binding Peptides

Glu-Ile-Leu-Asp-Val is the optimal parent scaffold for SAR studies of VLA-4-binding peptides. The systematic analysis of truncated analogs (ILDV, EILD, ILD, LDV) established that the full pentapeptide sequence is required for adhesion inhibition, while migration inhibition tolerates truncation to the LDV tripeptide [1]. Position-dependent D-amino acid tolerance has been mapped: N-terminal substitutions (D-Glu, D-Ile) retain full activity, while C-terminal substitutions (D-Leu, D-Asp, D-Val) reduce anti-adhesive function [1].

Experimental Tumor Metastasis Models Requiring Maximal Antimetastatic Potency

In B16-BL6 murine melanoma experimental metastasis models, H-Glu-Ile-Leu-Asp-Val-NH2 demonstrated the most potent inhibitory effect among all synthetic fibronectin-related peptides tested, including Arg-Glu-Asp-Val and Tyr-Ile-Gly-Ser-Arg [2]. Researchers requiring maximal in vivo antimetastatic activity should procure the C-terminal amide form (H-Glu-Ile-Leu-Asp-Val-NH2) rather than alternative integrin-binding peptides, as direct head-to-head evidence establishes superior potency for this specific sequence [2].

Developmental Biology and Cellular Outgrowth Studies

Glu-Ile-Leu-Asp-Val produces dose-dependent suppression of cellular outgrowth in bovine inner cell mass assays, with statistically significant reduction (P < 0.05) observed at 1.0 mg/mL after 72 hours of culture [1]. This application scenario is supported by quantitative dose-response data and extends EILDV utility beyond oncology into developmental biology and reproductive research contexts [1].

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